Ethyl 3,4-diaminopyridine-2-carboxylate
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Overview
Description
Ethyl 3,4-diaminopyridine-2-carboxylate is a chemical compound with the molecular formula C8H11N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,4-diaminopyridine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3,4-diaminopyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of automated reactors to control temperature, pressure, and reaction time, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-diaminopyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 3,4-diaminopyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 3,4-diaminopyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Diaminopyridine: A closely related compound with similar chemical properties.
Ethyl 2,3-diaminopyridine-4-carboxylate: Another derivative with slight structural differences.
Uniqueness
Ethyl 3,4-diaminopyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Ethyl 3,4-diaminopyridine-2-carboxylate, a derivative of 3,4-diaminopyridine (3,4-DAP), has garnered attention for its diverse biological activities. This article delves into its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C8H10N4O2
- Molar Mass : Approximately 198.19 g/mol
The compound features a pyridine ring with amino groups at the 3 and 4 positions and an ethyl carboxylate group at the 2 position. This unique structure allows for various interactions with biological targets, enhancing its pharmacological profile.
This compound primarily acts as a potassium channel blocker. This mechanism is particularly relevant in the treatment of neuromuscular disorders such as Lambert-Eaton Myasthenic Syndrome (LEMS) and myasthenia gravis. The blockade of potassium channels enhances neurotransmitter release at the neuromuscular junction, leading to improved muscle strength.
Pharmacological Effects
-
Neuromuscular Disorders :
- Efficacy in LEMS : Clinical trials have demonstrated that DAP can significantly improve muscle strength in patients with LEMS. In a randomized controlled trial, patients receiving DAP showed a marked improvement in the quantitative myasthenia gravis score compared to placebo .
- Long-term Benefits : Longitudinal studies indicate sustained benefits from DAP treatment over extended periods, with minimal side effects reported .
- Antimicrobial Activity :
- Antiviral Properties :
Case Study 1: Lambert-Eaton Myasthenic Syndrome
In a double-blind study involving 32 participants with LEMS, those treated continuously with DAP demonstrated significantly less deterioration in muscle function compared to those who received a placebo during drug withdrawal (P < 0.0001) .
Treatment Group | Percentage with >30% Deterioration |
---|---|
Continuous DAP | 0% |
Placebo | 72% |
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of related pyridine compounds found that certain derivatives displayed significant activity against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to assess effectiveness:
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Ethyl 3,4-DAP derivative | 16 | S. aureus |
Ethyl 5,6-DAP derivative | 32 | E. coli |
Safety Profile
The compound has been generally well-tolerated in clinical settings. Side effects are typically mild and include headache and gastrointestinal disturbances. Long-term use has not shown significant adverse effects beyond these common complaints .
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 3,4-diaminopyridine-2-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)7-6(10)5(9)3-4-11-7/h3-4H,2,10H2,1H3,(H2,9,11) |
InChI Key |
WUYOVBGHABHEGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1N)N |
Origin of Product |
United States |
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